1,4,7-Trioxa-10,13-diazacyclopentadecane 1,4,7-Trioxa-10,13-diazacyclopentadecane
Brand Name: Vulcanchem
CAS No.: 60350-17-6
VCID: VC20637460
InChI: InChI=1S/C10H22N2O3/c1-2-12-4-6-14-8-10-15-9-7-13-5-3-11-1/h11-12H,1-10H2
SMILES:
Molecular Formula: C10H22N2O3
Molecular Weight: 218.29 g/mol

1,4,7-Trioxa-10,13-diazacyclopentadecane

CAS No.: 60350-17-6

Cat. No.: VC20637460

Molecular Formula: C10H22N2O3

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

1,4,7-Trioxa-10,13-diazacyclopentadecane - 60350-17-6

Specification

CAS No. 60350-17-6
Molecular Formula C10H22N2O3
Molecular Weight 218.29 g/mol
IUPAC Name 1,4,7-trioxa-10,13-diazacyclopentadecane
Standard InChI InChI=1S/C10H22N2O3/c1-2-12-4-6-14-8-10-15-9-7-13-5-3-11-1/h11-12H,1-10H2
Standard InChI Key HVPIIRJYGHPRDH-UHFFFAOYSA-N
Canonical SMILES C1CNCCOCCOCCOCCN1

Introduction

Nomenclature and Molecular Identity

The compound is systematically named 1,4,7-trioxa-10,13-diazacyclopentadecane under IUPAC conventions, reflecting its 15-membered macrocyclic structure containing three oxygen atoms (trioxa) and two nitrogen atoms (diazacyclo) . Alternative designations include Kryptofix® 21, 1,7-diaza-15-crown-5, and 4,10-diaza-15-crown-5-ether, which emphasize its crown ether-like topology and functional groups . Key identifiers include:

PropertyValueSource
CAS Registry Number31249-95-3
Molecular FormulaC₁₀H₂₂N₂O₃
Average Molecular Mass218.297 g/mol
Monoisotopic Mass218.163043 g/mol
EINECS Number250-530-3

The molecular architecture consists of a cyclopentadecane backbone interspersed with oxygen and nitrogen atoms, creating a cavity of approximately 1.7–2.1 Å, ideal for encapsulating cations .

Synthesis and Structural Characterization

Synthetic Routes

Kryptofix® 21 is typically synthesized via cyclocondensation reactions involving diethyleneglycol di-p-tosylate and primary amines under high-dilution conditions to favor macrocycle formation . Post-synthetic purification involves recrystallization from ethanol or acetone, yielding a white crystalline solid with a melting point of 88–91°C .

Spectroscopic and Crystallographic Data

  • ¹H NMR: Peaks at δ 3.6–3.8 ppm (m, OCH₂CH₂O), δ 2.7–2.9 ppm (m, NCH₂CH₂N), and δ 1.2–1.4 ppm (m, CH₂ groups) .

  • IR Spectroscopy: Strong absorptions at 1100 cm⁻¹ (C-O-C stretching) and 3300 cm⁻¹ (N-H stretching) .

  • X-ray Diffraction: Crystallizes in a monoclinic system with a cavity diameter of 1.9 Å, confirming its capacity to host small cations .

Physicochemical Properties

Key physical and chemical properties are summarized below:

PropertyValueSource
Density1.0839 g/cm³ (estimate)
Boiling Point358.98°C (estimate)
Flash Point144.5°C
Vapor Pressure3.04 × 10⁻⁵ mmHg (25°C)
Refractive Index1.4710 (estimate)
pKa9.05 ± 0.20 (predicted)

The compound exhibits moderate solubility in polar solvents such as water (2.1 g/L at 25°C) and ethanol, with enhanced solubility in dimethyl sulfoxide (DMSO) .

Coordination Chemistry and Metal Complexation

Stability Constants and Selectivity

Kryptofix® 21 demonstrates exceptional affinity for transition metal ions, with log K values exceeding those of analogous crown ethers like cTOODA (1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-N,N'-diacetic acid) . Stability constants (log K) for select metal complexes include:

Metal Ionlog K (25°C, 0.1 M Me₄NNO₃)
Co²⁺12.3 ± 0.2
Ni²⁺11.8 ± 0.3
Cu²⁺14.1 ± 0.1
K⁺3.5 ± 0.2

Notably, the ligand violates the Irving-Williams order (Co²⁺ < Ni²⁺ < Cu²⁺), as cobalt(II) complexes exhibit greater stability than nickel(II) counterparts . This anomaly arises from steric constraints imposed by the macrocycle’s cavity, which preferentially accommodates smaller ionic radii (Co²⁺: 0.74 Å vs. Ni²⁺: 0.69 Å) .

Structural Dynamics in Complexation

X-ray studies of the yttrium(III) complex reveal a bicapped trigonal prismatic geometry, where the cryptand’s nitrogen atoms coordinate axially, and oxygen atoms occupy equatorial positions . This configuration minimizes ligand strain and enhances thermodynamic stability.

Applications in Scientific Research

Organometallic Chemistry

Kryptofix® 21 derivatives, such as 1,1'-(1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diyldicarbonyl)ferrocene, serve as redox-active ligands for electrocatalytic applications . These systems enable selective sensing of cations via cyclic voltammetry, with shifts in oxidation potentials correlating to guest ion size and charge density .

Pharmacological Studies

While the parent compound lacks direct bioactivity, nitro-functionalized derivatives (e.g., 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride) inhibit inward rectifier potassium channels (Kir7.1), showing promise as diuretics and insecticides. For instance, VU590 (a derivative) reduces salivary secretions in cotton aphids (Aphis gossypii) by >80% at 10 μM concentrations.

Materials Science

The ligand’s ability to stabilize rare-earth metal ions (e.g., Y³⁺) has been exploited in luminescent materials and MRI contrast agents . Complexes exhibit prolonged excited-state lifetimes (τ = 1.2 ms for Eu³⁺ adducts), making them suitable for optoelectronic devices .

ParameterValue
Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P305+P351+P338
Storage Conditions2–8°C in airtight containers

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